molecular formula C17H16N4O2S B610500 1-(3-Methoxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea CAS No. 1342276-76-9

1-(3-Methoxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea

Katalognummer B610500
CAS-Nummer: 1342276-76-9
Molekulargewicht: 340.401
InChI-Schlüssel: BDCUKYUIVYKXCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RKI-1313 is an inhibitor of Rho-associated kinase 1 (ROCK1) and 2 (IC50s = 34 and 8 µM, respectively). It has been used as a negative control for the ROCK inhibitor RKI-1447.
RKI-1313 Negative control for RKI-1447 (GLXC-05200) which is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer.

Wissenschaftliche Forschungsanwendungen

Glycogen Synthase Kinase 3β Inhibitor

A derivative of this compound, N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418), is known as a glycogen synthase kinase 3β (GSK-3β) inhibitor. This property is significant because GSK-3β plays a role in numerous cellular processes and has implications in diseases like Alzheimer's and bipolar disorder (Lough et al., 2010).

Potential in Anticancer and Neurodegenerative Therapies

The compound AR-A014418, which is closely related to the query compound, shows potential in therapies against cancer cell, nociceptive pain, and neurodegenerative disorders. It's been synthesized with deuterium labeling for better LC–MS analysis in pharmacokinetic studies (Liang et al., 2020).

Radiolabeling for PET Studies

Radiolabeling of AR-A014418 with carbon-11 has been explored for positron emission tomography (PET) studies. This approach is vital for studying the brain penetration and pharmacodynamics of GSK-3β inhibitors, although the compound exhibited poor brain penetration in these studies (Vasdev et al., 2005).

Anticancer Agents with Reduced Toxicity

Derivatives of the compound have shown potential as anticancer agents with low toxicity. These derivatives act as PI3K inhibitors, significant in cancer treatment, and have been tested for their antiproliferative activities against various cancer cell lines (Xie et al., 2015).

Fungicidal Activities

Another derivative, N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, has exhibited excellent fungicidal activities against various fungi, illustrating the broad potential of these compounds in agriculture and possibly in treating fungal infections (Song et al., 2008).

Antimicrobial Properties

Pyridine derivatives, such as those synthesized from benzothiazoles and pyridine-3-carboxylic acid, have shown variable and modest antimicrobial activity against bacterial and fungal strains. This points to the potential use of these compounds in developing new antimicrobial agents (Patel et al., 2011).

Eigenschaften

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-23-14-4-2-3-12(9-14)10-19-16(22)21-17-20-15(11-24-17)13-5-7-18-8-6-13/h2-9,11H,10H2,1H3,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCUKYUIVYKXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)NC2=NC(=CS2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methoxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(3-Methoxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(3-Methoxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(3-Methoxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(3-Methoxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(3-Methoxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.